An In-depth Technical Guide to 1-(Benzyloxy)-4-(prop-2-yn-1-yl)benzene: Synthesis, Structure, and Reactivity
An In-depth Technical Guide to 1-(Benzyloxy)-4-(prop-2-yn-1-yl)benzene: Synthesis, Structure, and Reactivity
Abstract
This technical guide provides a comprehensive overview of 1-(benzyloxy)-4-(prop-2-yn-1-yl)benzene, a bifunctional aromatic compound featuring a benzyloxy ether and a propargyl ether moiety. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, this paper constructs a robust scientific profile based on established principles of organic chemistry and extensive data from analogous structures. We will delve into its predicted chemical structure and properties, a reliable synthetic methodology, expected spectroscopic characteristics for structural elucidation, and an exploration of its potential reactivity, particularly the behavior of the propargyl group in various chemical transformations. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the unique chemical architecture of this and similar molecules.
Chemical Identity and Properties
1-(Benzyloxy)-4-(prop-2-yn-1-yl)benzene is an organic molecule that incorporates a stable benzyloxy protecting group and a reactive terminal alkyne functionality on a central benzene ring. The strategic placement of these groups at the para position minimizes steric hindrance and influences the electronic properties of the aromatic system.
Chemical Structure
The molecular structure consists of a benzene ring substituted at the 1- and 4-positions. One substituent is a benzyloxy group (-OCH₂C₆H₅), and the other is a propargyloxy group (-OCH₂C≡CH).
Table 1: Predicted Chemical Properties
| Property | Value | Source |
| IUPAC Name | 1-(Benzyloxy)-4-(prop-2-yn-1-yl)benzene | Inferred |
| Molecular Formula | C₁₆H₁₄O | Calculated |
| Molecular Weight | 222.28 g/mol | Calculated |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC#C | Inferred |
| InChI Key | Inferred, not available | Inferred |
| CAS Number | Not assigned | N/A |
Physicochemical Properties (Predicted)
Based on related structures such as 1-(benzyloxy)-3-(prop-2-yn-1-yl)benzene, which is a liquid at room temperature, 1-(benzyloxy)-4-(prop-2-yn-1-yl)benzene is predicted to be a high-boiling point liquid or a low-melting point solid.[1] It is expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, with limited solubility in water.
Synthesis of 1-(Benzyloxy)-4-(prop-2-yn-1-yl)benzene
The most direct and widely employed method for the synthesis of aryl propargyl ethers is the Williamson ether synthesis. This involves the reaction of a corresponding phenol with propargyl bromide in the presence of a suitable base.[2][3][4]
Synthetic Workflow
The synthesis of 1-(benzyloxy)-4-(prop-2-yn-1-yl)benzene would logically proceed from the commercially available 4-benzyloxyphenol. The phenolic proton is deprotonated by a base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide in an Sₙ2 reaction.
Caption: Synthetic pathway for 1-(Benzyloxy)-4-(prop-2-yn-1-yl)benzene.
Detailed Experimental Protocol
This protocol is a robust, self-validating system adapted from established procedures for the synthesis of analogous aryl propargyl ethers.[2][3][4]
Materials:
-
4-Benzyloxyphenol
-
Propargyl bromide (80% in toluene)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-benzyloxyphenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.
-
Addition of Reagent: While stirring the suspension, add propargyl bromide (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the acetone.
-
Extraction: Dissolve the residue in dichloromethane and wash with water and then brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(benzyloxy)-4-(prop-2-yn-1-yl)benzene.
Structural Elucidation
The structure of the synthesized compound can be unequivocally confirmed through a combination of spectroscopic techniques. The following are predicted data based on characteristic chemical shifts and patterns observed for similar compounds.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
-
δ 7.50-7.30 (m, 5H): Aromatic protons of the benzyl group.
-
δ 6.95 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the benzyloxy group.
-
δ 6.90 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the propargyloxy group.
-
δ 5.05 (s, 2H): Methylene protons of the benzyl group (-OCH₂ Ph).
-
δ 4.65 (d, J = 2.4 Hz, 2H): Methylene protons of the propargyl group (-OCH₂ C≡CH).[5]
-
δ 2.50 (t, J = 2.4 Hz, 1H): Acetylenic proton (-C≡CH ).[5]
¹³C NMR (100 MHz, CDCl₃):
-
δ 158.0: Aromatic carbon attached to the benzyloxy group.
-
δ 153.0: Aromatic carbon attached to the propargyloxy group.
-
δ 137.0: Quaternary aromatic carbon of the benzyl group.
-
δ 128.7, 128.1, 127.5: Aromatic carbons of the benzyl group.
-
δ 115.5, 115.0: Aromatic carbons of the central benzene ring.
-
δ 78.5: Quaternary acetylenic carbon (-O-CH₂-C ≡CH).[5]
-
δ 75.5: Terminal acetylenic carbon (-O-CH₂-C≡C H).[5]
-
δ 70.0: Methylene carbon of the benzyl group (-OCH₂ Ph).
-
δ 56.0: Methylene carbon of the propargyl group (-OCH₂ C≡CH).[5]
Infrared (IR) Spectroscopy
-
~3300 cm⁻¹: C-H stretch of the terminal alkyne.
-
~2120 cm⁻¹: C≡C stretch of the terminal alkyne.
-
~3030 cm⁻¹: Aromatic C-H stretch.
-
~1240 cm⁻¹: Aryl ether C-O stretch.
Reactivity and Potential Applications
The chemical reactivity of 1-(benzyloxy)-4-(prop-2-yn-1-yl)benzene is dominated by the propargyl ether moiety, which can undergo a variety of transformations. The benzyloxy group is relatively stable and serves primarily as a protecting group for the phenol.
Reactivity of the Propargyl Group
The terminal alkyne is a versatile functional group for further molecular elaboration.
-
Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form triazoles. This is a highly efficient and modular approach for creating more complex molecules.
-
Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst to form new carbon-carbon bonds.
-
Claisen Rearrangement: Aryl propargyl ethers are known to undergo thermal or transition-metal-catalyzed-sigmatropic rearrangements to form chromene derivatives.[6] The reaction proceeds through an allenyl intermediate.
Caption: Key reaction pathways for 1-(Benzyloxy)-4-(prop-2-yn-1-yl)benzene.
Potential Applications
The bifunctional nature of this molecule makes it an attractive building block in several areas:
-
Medicinal Chemistry: The ability to undergo click chemistry allows for its conjugation to biomolecules or its use in the synthesis of complex heterocyclic scaffolds with potential biological activity.[4]
-
Materials Science: The terminal alkyne can be used for surface functionalization or the synthesis of polymers with tailored properties.
-
Organic Synthesis: It can serve as a versatile intermediate for the synthesis of natural products and other complex organic molecules.
Safety and Handling
While specific toxicity data for 1-(benzyloxy)-4-(prop-2-yn-1-yl)benzene is not available, it is prudent to handle it with the care afforded to all laboratory chemicals. Based on the safety information for related compounds, it should be considered as potentially harmful if swallowed, and may cause skin and eye irritation.[1]
Recommended Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
1-(Benzyloxy)-4-(prop-2-yn-1-yl)benzene is a molecule with significant potential in various fields of chemical research and development. This guide has provided a comprehensive, albeit predictive, overview of its chemical properties, a reliable synthetic route, and its expected reactivity. The combination of a stable benzyloxy group and a reactive terminal alkyne within a single molecule offers a valuable platform for the design and synthesis of novel compounds with diverse applications. Further experimental investigation is warranted to fully characterize this promising chemical entity.
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